

N-Hydroxy-1-hydrazinecarboxamide: Technical Guide to Synthesis and Applications

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Compound of Interest

Compound Name:	<i>N</i> -hydroxy-1-hydrazinecarboxamide
CAS No.:	21520-79-6
Cat. No.:	B1595866

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Executive Summary

N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also referred to as 1-hydroxysemicarbazide, represents a critical pharmacophore in medicinal chemistry. Distinct from its structural analog hydroxyurea (hydroxycarbamide), this compound integrates a hydrazine moiety with a hydroxamic acid-like functionality (

). This unique architecture confers dual reactivity: potent radical scavenging capabilities targeting ribonucleotide reductase (RNR) and high-affinity metal chelation utilized in both metalloenzyme inhibition and fluorescence-based chemosensing. This guide details the synthesis, mechanistic pathways, and experimental protocols for this compound class.

Chemical Identity & Structural Biology

Core Pharmacophore

The parent compound is characterized by the substitution of a hydroxyl group at the position of the semicarbazide skeleton.

- IUPAC Name: 1-Hydroxyhydrazinecarboxamide
- Common Name: N-Hydroxysemicarbazide[1][2][3][4][5][6][7][8][9]
- CAS Number: 21520-79-6
- Molecular Formula:
- Molecular Weight: 91.07 g/mol

Structural Comparison:

Compound	Structure	Key Functionality
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| Semicarbazide |

| Hydrazine nucleophile; Schiff base precursor.[6][10] | | Hydroxyurea |

| RNR inhibitor; Radical scavenger. | | N-Hydroxysemicarbazide |

| Hybrid: Enhanced chelation (N,O-donor) + Radical scavenging. |

Chelation Geometry

The biological activity of N-hydroxysemicarbazide derivatives often relies on their ability to form stable 5- or 6-membered chelate rings with transition metals (

,

,

). The

-hydroxy group and the carbonyl oxygen act as hard donor atoms, stabilizing high-oxidation state metals, which is the mechanistic basis for their use as urease inhibitors and chemosensors.

Synthesis & Medicinal Chemistry[2][5][12][13]

Synthesis of N-Hydroxysemicarbazone Derivatives

The most prevalent application of the parent compound is as a building block for N-hydroxysemicarbazones (Schiff bases). These derivatives exhibit superior lipophilicity and membrane permeability compared to the parent compound.

Reaction Class: Condensation Precursors: N-Hydroxysemicarbazide + Aryl Ketone/Aldehyde (e.g., Benzophenone)[11]

Protocol 1: Synthesis of Benzophenone N-Hydroxysemicarbazone

Validates the formation of the bioactive Schiff base scaffold.

Reagents:

- Benzophenone (20 mmol)[11][12]
- N-Hydroxysemicarbazide (20 mmol)[11][12]
- Absolute Ethanol (50 mL)
- Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 3.64 g of benzophenone in 50 mL of absolute ethanol in a round-bottom flask. Heat gently to 70°C.
- **Addition:** Dissolve 1.82 g of N-hydroxysemicarbazide in 20 mL of warm water. Add 7 drops of glacial acetic acid.
- **Condensation:** Add the aqueous hydrazine solution dropwise to the ethanolic ketone solution via a dropping funnel over 15 minutes.
- **Reflux:** Heat the mixture under reflux for 48 hours. Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7).
- **Isolation:** Concentrate the solution by vacuum distillation to 50% volume. Cool to 4°C overnight.

- Purification: Filter the resulting white precipitate. Recrystallize from methanol to obtain the pure title compound.
- Characterization: Confirm structure via IR (presence of at $\sim 1600\text{ cm}^{-1}$, loss of ketone peak).[11]

Mechanism of Action (MoA)

Ribonucleotide Reductase (RNR) Inhibition

Similar to hydroxyurea, N-hydroxysemicarbazide derivatives target the RNR enzyme, specifically the R2 subunit containing a tyrosyl free radical essential for DNA synthesis (conversion of ribonucleotides to deoxyribonucleotides). The N-hydroxy moiety acts as a one-electron reducing agent, quenching the tyrosyl radical and arresting the cell cycle in the S-phase.

Chemosensing: The Spirolactam Ring Opening

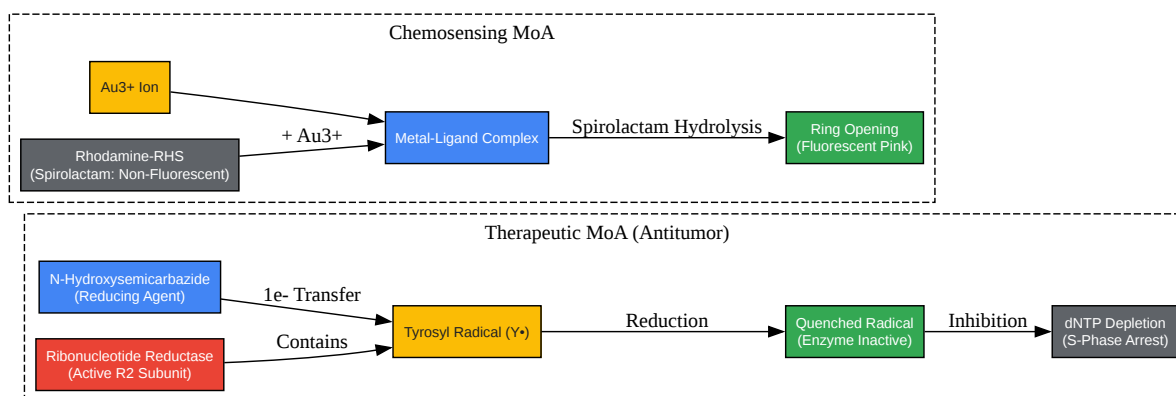
In analytical applications, Rhodamine-based N-hydroxysemicarbazide (RHS) derivatives function as "Turn-On" fluorescent sensors.[6] The mechanism involves the metal-induced opening of a non-fluorescent spirolactam ring.

Target Analyte: Gold Ions (

) Mechanism:

coordinates with the hydrazine nitrogen and carbonyl oxygen, catalyzing the hydrolysis or rearrangement that forces the spirolactam ring open, restoring the conjugated

-system of the rhodamine fluorophore.



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Caption: Dual mechanistic pathways: (Top) Therapeutic reduction of RNR tyrosyl radical; (Bottom) Analytical detection of Gold(III) via spirolactam ring opening.

Therapeutic & Analytical Applications

Oncology: Antitumor Activity

N-hydroxysemicarbazones have demonstrated

values in the micromolar range against various cancer cell lines. The activity is correlated with the stability of the N-hydroxy group; derivatives that protect this group from rapid metabolic oxidation often show superior in vivo efficacy.

- Target: S-phase cell cycle arrest.
- Synergy: Often combined with alkylating agents to prevent DNA repair.

Analytical Chemistry: Gold () Detection

The Rhodamine-RHS derivative is highly selective for

over competitive ions like

or

, making it a valuable tool for environmental monitoring and bio-imaging.^[2]

Data Summary: RHS Sensor Selectivity

Metal Ion	Fluorescence Response (591 nm)	Visual Color Change
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|

| ~55-fold Increase | Colorless

Pink | |

| No Change | None | |

| No Change | None | |

| Negligible | None | |

| Negligible | None ^{[[1][2][7][8][10]}

Experimental Protocols

Protocol: Spectrofluorimetric Detection of

Designed for environmental water sample analysis using RHS derivative.

- Stock Solution: Prepare a 1.0 mM stock solution of Rhodamine N-hydroxysemicarbazide (RHS) in Ethanol/HEPES buffer (1:1 v/v, pH 7.4).
- Test Aliquots: Transfer 2.0 mL of stock solution into quartz cuvettes.
- Titration: Add aliquots of solution (0–50 M).

- Incubation: Allow to equilibrate for 2 minutes at room temperature.
- Measurement: Record emission spectra (nm, nm).
- Validation: Plot Fluorescence Intensity () vs. to determine the Limit of Detection (LOD).

References

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